N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-19(23-15-7-2-1-3-8-15)14-28-20-17-10-6-11-18(17)25(21(27)24-20)13-16-9-4-5-12-22-16/h4-5,9,12,15H,1-3,6-8,10-11,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUDYZDWHPJERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 920250-25-5) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiviral and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 405.6 g/mol. The compound features a complex structure that includes a cyclohexyl group and a pyridinylmethyl moiety, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H31N3O3S |
| Molecular Weight | 405.6 g/mol |
| CAS Number | 920250-25-5 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to N-cyclohexyl derivatives. For instance, derivatives featuring pyridine rings have shown promising activity against various viruses, including hepatitis C virus (HCV) and influenza strains. In vitro assays demonstrated that certain pyridine-based compounds exhibit significant inhibitory effects on viral replication at concentrations as low as 0.35 μM .
Case Study : A study published in MDPI indicated that specific thiazolidinone derivatives showed greater efficacy against HCV NS5B RNA polymerase, with IC50 values below 32.2 μM . Similar mechanisms may be expected for N-cyclohexyl derivatives due to their structural similarities.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that compounds with the cyclopenta[d]pyrimidine framework can inhibit key oncogenic pathways. Notably, inhibitors targeting isocitrate dehydrogenase (IDH) mutations have shown promise in treating low-grade gliomas and acute myeloid leukemia (AML) .
Research Findings : A recent publication highlighted that modifications to the thiazole segment in related compounds significantly impacted their anticancer activity. Maintaining specific nitrogen placements within the molecular structure was crucial for potency . This suggests that N-cyclohexyl derivatives might exhibit similar dependencies on structural configurations for their anticancer effects.
The biological activity of N-cyclohexyl derivatives can be attributed to their ability to interact with specific enzymes and receptors involved in viral replication and cancer cell proliferation. The presence of the thioacetamide group may enhance binding affinity to target proteins, thereby inhibiting their function.
Comparison with Similar Compounds
Structural Analogues
2.1.1 Substituent Variations on the Pyrimidinone Core
- N-cyclohexyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (): This analog replaces the pyridin-2-ylmethyl group with a 3-hydroxypropyl substituent.
- N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS 946325-69-5, ):
Features a cyclopentyl (vs. cyclohexyl) acetamide group and pyridin-4-ylmethyl (vs. pyridin-2-ylmethyl) substitution. The pyridin-4-ylmethyl group may influence electronic interactions due to positional isomerism, while the smaller cyclopentyl ring could reduce steric hindrance .
Variations in the Acetamide Side Chain
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (): Retains the thioacetamide linkage but replaces the cyclopenta[d]pyrimidinone core with a simpler dihydropyrimidinone. The benzyl group may confer higher lipophilicity compared to N-cyclohexyl, impacting membrane permeability .
- N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (): Substitutes the thioacetamide group with an ether linkage and introduces a thieno-fused ring system. The thiophene moiety could enhance π-π stacking interactions in biological targets .
Table 1: Comparative Data on Structural Analogs
Key Observations:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the construction of the pyrimidine core followed by functionalization. Key steps include:
- Cyclocondensation : Formation of the cyclopenta[d]pyrimidinone scaffold under reflux conditions with aprotic solvents (e.g., DMF or acetonitrile) .
- Thioacetylation : Introduction of the thioacetamide moiety via nucleophilic substitution, requiring stoichiometric control of thiolating agents (e.g., Lawesson’s reagent) .
- Final functionalization : Alkylation or acylation steps to attach the pyridin-2-ylmethyl and cyclohexyl groups, optimized using catalysts like triethylamine or Pd-based systems .
- Optimization : Reaction yields (>70%) are achieved by controlling temperature (60–120°C), solvent polarity, and inert atmospheres to prevent oxidation of sulfur groups .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Primary methods :
- NMR spectroscopy : 1H and 13C NMR are used to verify substituent positions (e.g., pyridine protons at δ 8.2–8.5 ppm, cyclohexyl protons as multiplet at δ 1.2–2.0 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with accuracy <5 ppm .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns) for this compound?
- Approach :
- Dynamic NMR experiments : Variable-temperature NMR can identify rotational barriers in the cyclohexyl group or thioacetamide moiety causing splitting anomalies .
- Isotopic labeling : Use of deuterated analogs to trace fragmentation pathways in MS, clarifying ambiguous peaks .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict chemical shifts and compare them with experimental data to validate structural assignments .
Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?
- Methodology :
- Salt formation : Co-crystallization with counterions (e.g., hydrochloride) enhances aqueous solubility .
- Prodrug design : Masking the thioacetamide group with ester or glycoside moieties improves membrane permeability .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (PLGA) increases systemic circulation time .
Q. How can researchers elucidate the compound’s mechanism of action when initial enzymatic assays show non-specific binding?
- Experimental design :
- Competitive inhibition assays : Use radiolabeled ligands (e.g., 3H-ATP) to identify binding sites in kinase or protease targets .
- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to prioritize targets for validation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Troubleshooting steps :
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation to identify bioavailability limitations .
- CYP450 inhibition assays : Test for enzyme-mediated inactivation using liver microsomes .
- Dose-response recalibration : Adjust dosing regimens in animal models to align with in vitro IC50 values .
Synthetic and Pharmacological Challenges
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Key issues :
- Thiol oxidation : Use degassed solvents and antioxidants (e.g., BHT) to prevent disulfide formation .
- Ring-opening of pyrimidine : Avoid strong acids/bases; monitor pH during cyclocondensation .
- Byproduct formation : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers validate the compound’s enzyme inhibition potential against structurally similar off-target proteins?
- Validation pipeline :
- Selectivity screening : Broad-panel enzymatic assays (e.g., Eurofins KinaseProfiler) .
- Thermal shift assays (DSF) : Measure ΔTm to quantify binding stabilization to intended vs. off-target proteins .
- Cryo-EM/X-ray crystallography : Resolve binding conformations at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
